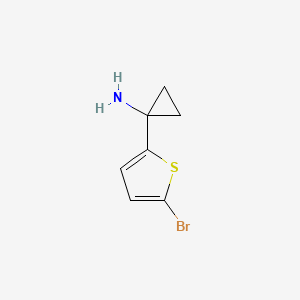![molecular formula C9H8ClN3O2 B15276745 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15276745.png)
4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core. This compound is notable for its unique structure, which includes a fused pyrrole and triazine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the pyrrolo[2,1-f][1,2,4]triazine core.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium salts, which undergo further reactions to yield the target compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the pyrrolo[2,1-f][1,2,4]triazine ring system.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid include:
6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine: This compound has a similar structure but with a bromine atom instead of a carboxylic acid group.
4-Amino-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine: This compound has an amino group instead of a chloro group.
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazine: This compound lacks the chloro and carboxylic acid groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H8ClN3O2 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-4-6(9(14)15)5(2)13-7(4)8(10)11-3-12-13/h3H,1-2H3,(H,14,15) |
InChIキー |
TUBAVDZFSCLTBF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=NN2C(=C1C(=O)O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15276663.png)
![9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B15276665.png)
![4-[2-Amino-2-(pyrimidin-2-YL)ethyl]phenol](/img/structure/B15276677.png)

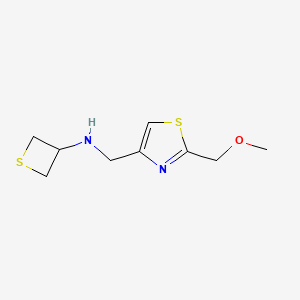
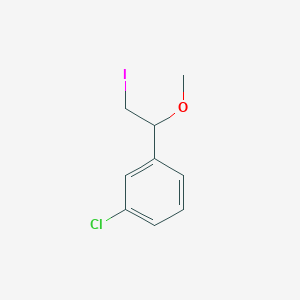
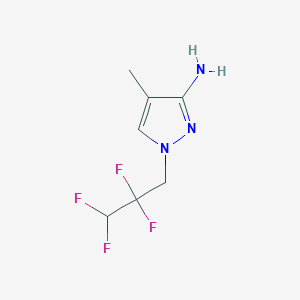
![2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15276703.png)
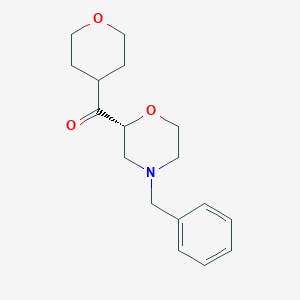
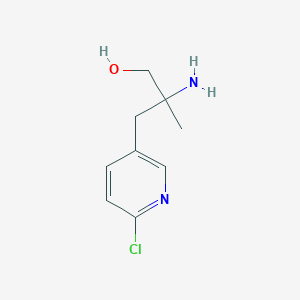

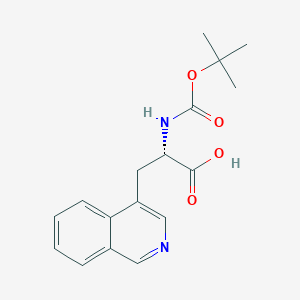
![2-[6-(Dimethylamino)pyridin-3-yl]-2-methylpropanoic acid](/img/structure/B15276737.png)
